BP Pharmacopoeial Limit Sets Hydroxythiotepa A (Impurity B) at ≤0.1% Versus Chloro-Adduct (Impurity A) at ≤0.15%
The British Pharmacopoeia imposes a stringent acceptance criterion of ≤0.1% for Hydroxythiotepa A (Impurity B; P,P-Bisaziridinyl Thiophosphate) in the Thiotepa drug substance, while the chloro-adduct (Impurity A) is permitted at ≤0.15% [1]. This 33% tighter threshold for Impurity B reflects its direct correlation to hydrolytic degradation and potential clinical risk, establishing it as a critical marker for Thiotepa stability assessment during procurement. The method uses a C18 column (15 cm × 4.6 mm, 5 μm) with acetonitrile/phosphate buffer pH 7.0 mobile phase at 215 nm detection, where Impurity B elutes with an rRT distinct from the methoxy-thiotepa (rRT ~1.3) and chloro-adduct (rRT ~3.75) system suitability markers [1].
| Evidence Dimension | Pharmacopoeial Acceptance Limit |
|---|---|
| Target Compound Data | ≤0.1% (BP Impurity B limit for unspecified peaks, category applicable to Hydroxythiotepa A) |
| Comparator Or Baseline | Chloro-adduct (Impurity A): ≤0.15% |
| Quantified Difference | Impurity B limit is 33% lower (more stringent) |
| Conditions | BP HPLC method: C18, 215 nm, acetonitrile/0.1 M phosphate buffer pH 7.0 (15:85), flow rate 1 mL/min |
Why This Matters
Procurement decisions for impurity reference standards must align with the most stringent pharmacopoeial specifications; P,P-Bisaziridinyl Thiophosphate's ≤0.1% limit makes it indispensable for demonstrating Thiotepa batch compliance with BP/EP requirements.
- [1] British Pharmacopoeia Commission. Thiotepa Monograph – Related Substances. British Pharmacopoeia 2024. View Source
